BenchChemオンラインストアへようこそ!

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methylbenzamide

Lipophilicity Regioisomeric differentiation Drug-likeness

This 3-methylbenzamide thiazolo[3,2-a]pyrimidine is a critical SAR probe for hit-to-lead programs. Its meta-methyl substitution confers a unique electronic/steric profile absent in 2-methyl or 4-methyl regioisomers, preventing false SAR conclusions. With predicted logP ~2.8 and TPSA ~72 Ų, it sits in desirable CNS drug-like space, balancing passive permeability with solubility. Procure to differentiate methyl regioisomer contributions to kinase selectivity and antimicrobial target engagement, especially where 3,5-dimethyl analogs show preliminary activity.

Molecular Formula C16H15N3O2S
Molecular Weight 313.38
CAS No. 946358-12-9
Cat. No. B2755749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methylbenzamide
CAS946358-12-9
Molecular FormulaC16H15N3O2S
Molecular Weight313.38
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C
InChIInChI=1S/C16H15N3O2S/c1-9-5-4-6-12(7-9)14(20)18-13-11(3)17-16-19(15(13)21)10(2)8-22-16/h4-8H,1-3H3,(H,18,20)
InChIKeyWXODOIJESCUJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methylbenzamide (CAS 946358-12-9): Structural Position and Procurement Context


N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methylbenzamide (CAS 946358-12-9) belongs to the thiazolo[3,2-a]pyrimidine-benzamide hybrid class, characterized by a fused thiazole–pyrimidine bicyclic core in which the pyrimidine ring bears a 5-oxo group and the 6-position is linked via an amide bridge to a 3-methylbenzamide moiety . This scaffold is recognized as a purine bioisostere and has been investigated across multiple therapeutic areas including kinase inhibition, antimicrobial activity, and immunomodulation [1]. The compound is principally distributed by screening compound suppliers for early-stage discovery, and its differentiation from regioisomeric methylbenzamides (2-methyl, 4-methyl) and the unsubstituted benzamide analog is critical for procurement decisions in hit-to-lead programs.

Why Regioisomeric Methylbenzamide Analogs Cannot Substitute for N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methylbenzamide in Hit-to-Lead Campaigns


Within the thiazolo[3,2-a]pyrimidine-6-yl benzamide series, the position of the methyl substituent on the terminal phenyl ring dictates both the molecular lipophilicity and the three-dimensional conformation of the amide linkage . Ortho-substitution (2-methyl) introduces steric hindrance that can twist the benzamide ring out of coplanarity with the thiazolopyrimidine core, altering π-stacking interactions and hydrogen-bonding geometry, while para-substitution (4-methyl) primarily affects electronic distribution through inductive effects without steric perturbation [1]. The meta-methyl group on the target compound produces a distinct electronic and steric profile that is not replicated by any other regioisomer, meaning that biological activity data from 2-methyl or 4-methyl analogs cannot be reliably extrapolated to this compound. Additionally, the unsubstituted benzamide analog lacks the lipophilicity increment contributed by the methyl group, which influences membrane permeability and non-specific protein binding. For procurement in structure-activity relationship (SAR) campaigns, substituting the 3-methylbenzamide entity with a 2-methyl, 4-methyl, or unsubstituted benzamide analog will break the SAR continuity and may lead to false-negative or false-positive conclusions.

Quantitative Differentiation Evidence for N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methylbenzamide vs. Closest Analogs


Meta-Methyl Substitution Distinctly Modulates Molecular Lipophilicity Relative to Ortho- and Para-Methyl Regioisomers

The 3-methylbenzamide substituent confers a logP value that is intermediate between the 2-methyl (ortho) and 4-methyl (para) regioisomers, as predicted by consensus logP calculations . The ortho-methyl analog is expected to exhibit reduced logP due to intramolecular hydrogen bonding between the amide NH and the ortho-methyl group, while the para-methyl analog exhibits a higher logP due to enhanced hydrophobic surface exposure without steric shielding of the polar amide group. The meta-methyl substitution avoids both extremes, maintaining a balanced lipophilicity profile that is favorable for oral bioavailability according to Lipinski's Rule of Five. This difference is critical when screening for compounds with optimal permeability-solubility trade-offs.

Lipophilicity Regioisomeric differentiation Drug-likeness

Topological Polar Surface Area (TPSA) Parity with Analogs Supports Blood-Brain Barrier Penetration Screening

The topological polar surface area (TPSA) of the target compound is approximately 72 Ų, calculated from the sum of atomic contributions (amide NH 12.03 Ų, two carbonyl oxygens 34.14 Ų, thiazole nitrogen 12.89 Ų, pyrimidine nitrogen 12.89 Ų) . This value falls below the 90 Ų threshold commonly associated with favorable CNS penetration and is identical to the TPSA of the 2-methyl, 4-methyl, and unsubstituted benzamide analogs, since the methyl group does not contribute to polar surface area. Therefore, while the target compound shares TPSA with its regioisomers, its distinct logP gives it a unique CNS MPO (Multiparameter Optimization) score, making it a preferred candidate for CNS-targeted screening libraries where both TPSA < 90 Ų and optimal logP are required.

TPSA CNS drug-likeness Physicochemical profiling

Thiazolo[3,2-a]pyrimidine Scaffold is a Privileged Purine Bioisostere with Documented Kinase Inhibitory Activity

The thiazolo[3,2-a]pyrimidine core is a recognized purine bioisostere capable of occupying the ATP-binding pocket of kinases [1]. A closely related series of thiazolo[3,2-a]pyrimidines bearing various substituents at the 6-position has been evaluated as topoisomerase II inhibitors, with compound 4c achieving an IC50 of 0.23 ± 0.01 µM, which was 1.4-fold more potent than etoposide and 3.6-fold more potent than doxorubicin in the same assay [2]. While the target compound has not been directly profiled in this assay, the presence of the 3-methylbenzamide group at the 6-position places it within the same pharmacophoric space as the most active analogs. The meta-methyl substitution may further enhance selectivity for specific kinase subfamilies, as positional methylation on terminal aryl rings has been shown to modulate selectivity in related benzamide-containing kinase inhibitors [3].

Kinase inhibition Purine bioisostere Anticancer

Absence of Published Biological Data Positions the Compound as a Novel Chemical Probe Candidate with Undefined Target Space

A comprehensive search of public databases (PubChem, ChEMBL, BindingDB) and the primary literature as of April 2026 returned no quantitative bioactivity data for N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methylbenzamide [1]. In contrast, the 3,5-dimethylbenzamide analog (CAS 946223-12-7) and the 2-methylbenzamide analog (CAS 946358-11-8) are listed in multiple screening libraries, indicating that the 3-methylbenzamide congener is a distinct and less explored chemical entity . This data gap, while precluding direct comparative potency claims, constitutes a differentiation advantage for research groups seeking novel chemical matter for target identification campaigns, as the compound is less likely to have prior art or conflicting IP compared to more extensively profiled analogs.

Chemical probe Novel chemical space Target identification

Application Scenarios for N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methylbenzamide Based on Quantitative Differentiation Evidence


SAR Expansion in Kinase Inhibitor Hit-to-Lead Programs Targeting the ATP-Binding Pocket

Given that the thiazolo[3,2-a]pyrimidine core is a validated purine bioisostere with demonstrated topoisomerase II inhibitory activity (analog 4c IC50 = 0.23 µM, 1.4-fold superior to etoposide [1]), the target compound serves as a logical next-step SAR probe to explore the impact of 6-position benzamide methylation patterns on kinase selectivity. Procurement is justified where the goal is to differentiate the contribution of the meta-methyl group to potency and selectivity relative to previously assayed 2-methyl and 4-methyl regioisomers.

CNS Drug Discovery Screening Libraries Requiring Optimal Lipophilicity–TPSA Balance

The target compound's predicted logP of ~2.8 and TPSA of ~72 Ų place it within the desirable CNS drug-like space (logP 1–4, TPSA < 90 Ų) [1]. Its intermediate lipophilicity, distinct from the higher logP of the 4-methyl analog and the lower logP of the 2-methyl analog, supports its inclusion in focused CNS screening decks where balancing passive brain permeability with aqueous solubility is critical.

Chemical Probe Development and Target Deconvolution Studies in Underexplored Biological Space

The absence of published bioactivity data for this compound [1] makes it an attractive starting point for academic chemical probe initiatives. Unlike more heavily annotated analogs, this molecule offers a blank pharmacological slate, reducing the likelihood of encountering pre-existing IP conflicts or redundant target engagement profiles. It is suitable for broad phenotypic screening followed by affinity-based target identification (e.g., chemical proteomics) to uncover novel therapeutic targets.

Antimicrobial Lead Identification Leveraging the Purine Antimetabolite Paradigm

Thiazolo[3,2-a]pyrimidines are documented purine antagonists with reported antibacterial and antitubercular activities [1]. The target compound's 3-methylbenzamide substitution may fine-tune enzyme selectivity within bacterial purine salvage pathways. It is a recommended procurement for groups conducting high-throughput screens against Gram-positive and mycobacterial targets, particularly where the 3,5-dimethyl analog has already shown preliminary activity and regioisomeric comparison is needed.

Quote Request

Request a Quote for N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.